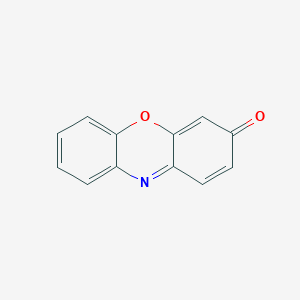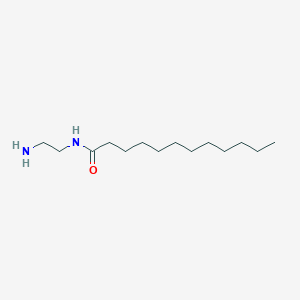
N-(2-Aminoethyl)dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)dodecanamide, also known as AED, is a synthetic compound used in scientific research for its unique properties. AED is a fatty acid amide that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
N-(2-Aminoethyl)dodecanamide works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-(2-Aminoethyl)dodecanamide increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
Biochemische Und Physiologische Effekte
N-(2-Aminoethyl)dodecanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reduce pain, and have anticonvulsant properties. N-(2-Aminoethyl)dodecanamide has also been shown to have neuroprotective effects and may have potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Aminoethyl)dodecanamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes. This allows researchers to study the specific effects of increased endocannabinoid levels without interference from other enzymes. However, one limitation of using N-(2-Aminoethyl)dodecanamide is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Zukünftige Richtungen
There are several potential future directions for N-(2-Aminoethyl)dodecanamide research. One area of interest is the potential therapeutic uses of N-(2-Aminoethyl)dodecanamide in the treatment of neurodegenerative diseases. Another area of interest is the potential use of N-(2-Aminoethyl)dodecanamide in the treatment of pain and inflammation. Additionally, further research is needed to better understand the long-term effects of N-(2-Aminoethyl)dodecanamide on the endocannabinoid system and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)dodecanamide has been used in scientific research for its ability to modulate the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. N-(2-Aminoethyl)dodecanamide has been shown to inhibit the breakdown of endocannabinoids, leading to increased levels of endocannabinoids in the body. This, in turn, can have a variety of effects on physiological processes.
Eigenschaften
CAS-Nummer |
10138-02-0 |
|---|---|
Produktname |
N-(2-Aminoethyl)dodecanamide |
Molekularformel |
C14H30N2O |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
N-(2-aminoethyl)dodecanamide |
InChI |
InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-13-12-15/h2-13,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
DESVYRJXTAYBFA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCN |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCN |
Andere CAS-Nummern |
10138-02-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

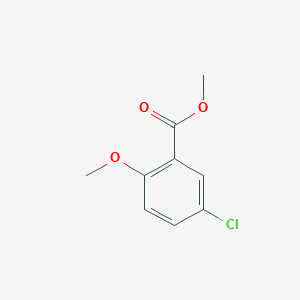

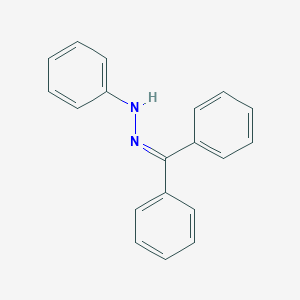

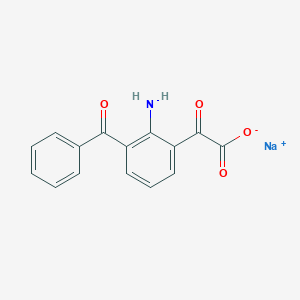
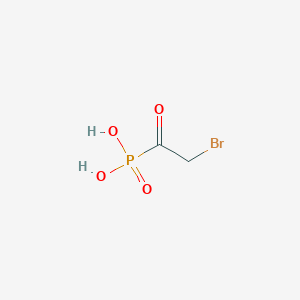
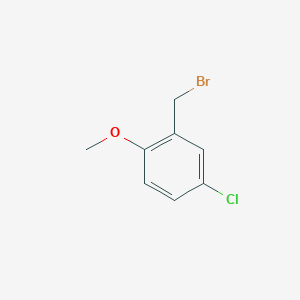

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

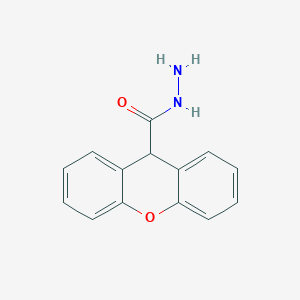
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
